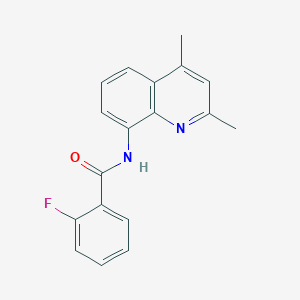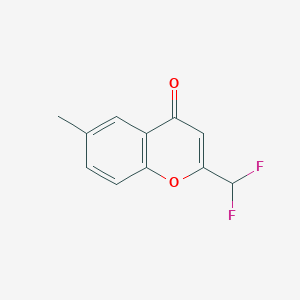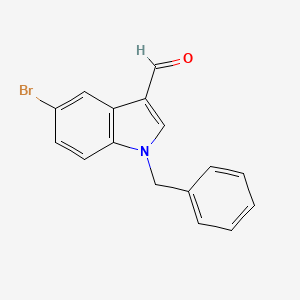
N-(2,4-dimethyl-8-quinolinyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(2,4-dimethyl-8-quinolinyl)-2-fluorobenzamide" is a quinoline derivative. Quinolines are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
The synthesis of quinoline derivatives often involves condensation reactions. For example, Gracheva et al. (1982) described the synthesis of a quinoline derivative involving the condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with N-(6-aminohexyl)-5-dimethylaminonaphthalenesulfonamide (Gracheva, Kovel'man, & Tochilkin, 1982).
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be studied using techniques such as X-ray diffraction. For instance, Wang et al. (2006) reported the crystal structure of a related quinoline compound, providing insights into the arrangement of atoms and molecular geometry (Wang et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives can participate in various chemical reactions, including substitution and addition reactions. Iqbal et al. (2019) developed a method for synthesizing quinazolin-4-ones, a structurally related class, demonstrating the reactivity of these compounds (Iqbal et al., 2019).
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point of quinoline derivatives can be significantly influenced by their molecular structure. The solubility and crystalline nature of certain quinoline derivatives were studied by Sun et al. (2019), highlighting these aspects (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, of quinoline derivatives can be explored through various analytical methods. For example, Binzet et al. (2018) conducted studies on N-(dimethylcarbamothioyl)-4-fluorobenzamide and its metal complexes to understand the electronic and bonding characteristics of these compounds (Binzet et al., 2018).
Wissenschaftliche Forschungsanwendungen
Quinolones in Antibacterial Therapy
Quinolones, including N-(2,4-dimethyl-8-quinolinyl)-2-fluorobenzamide derivatives, have a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. This makes them effective in treating a variety of infections, including respiratory, urinary tract, and gastrointestinal infections, as well as certain sexually transmitted diseases. Their oral bioavailability is high, making them a convenient option for both hospital and outpatient settings (Oliphant & Green, 2002).
Expanding Applications Beyond Infections
Recent studies have explored the use of quinolones beyond traditional antibacterial applications. For instance, certain quinolones have been identified for their anticancer properties, targeting human DNA topoisomerases similarly to their action on bacteria. This has opened new avenues for the development of anticancer therapies, with modifications to the quinolone structure aiming to optimize their efficacy and safety profiles for cancer treatment (Abdel-Aal et al., 2019).
Immunomodulatory Effects
Quinolones have been observed to exhibit immunomodulatory effects, influencing the synthesis of various cytokines and potentially offering therapeutic benefits in immune-related disorders. This aspect of quinolone research highlights their potential utility in managing diseases where modulation of the immune response is beneficial, offering a promising area for future clinical applications (Dalhoff & Shalit, 2003).
Quinolines in Drug Development
The quinoline structure, a key component of N-(2,4-dimethyl-8-quinolinyl)-2-fluorobenzamide, serves as a privileged scaffold in medicinal chemistry, leading to the discovery and development of numerous drugs with diverse therapeutic applications. Quinoline derivatives have been explored for their antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. The rich history of quinoline in drug discovery underscores its versatility and the ongoing interest in leveraging its properties for new therapeutic solutions (Shang et al., 2018).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-11-10-12(2)20-17-13(11)7-5-9-16(17)21-18(22)14-6-3-4-8-15(14)19/h3-10H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXUHFSVLKAKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylquinolin-8-yl)-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)
![2-{1-[3-(2-ethyl-2H-tetrazol-5-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5530200.png)
![2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline](/img/structure/B5530214.png)

![{4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}methanol](/img/structure/B5530227.png)
![N'-(4-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5530233.png)
![1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5530249.png)

![8-[(4R)-4-hydroxy-L-prolyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5530269.png)
![N-[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine](/img/structure/B5530283.png)
![(1R,2S)-1-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-indanol dihydrochloride](/img/structure/B5530292.png)
![N-(2-{[(4-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5530298.png)
![9-(4-chlorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5530299.png)
